

Application Notes and Protocols: HEX Azide 6-Isomer Click Chemistry

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|----------------------|---------------------|-----------|
| Compound Name: | HEX azide, 6-isomer | |
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For researchers, scientists, and drug development professionals, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation.[1] These application notes provide a detailed protocol for the use of HEX (hexachlorofluorescein) azide 6-isomer in labeling alkyne-modified biomolecules, such as oligonucleotides and proteins.[2][3] The reaction is noted for its high bioorthogonality, as both azide and alkyne groups are generally absent in natural biological systems.[4]

HEX is a fluorescent dye with an excitation maximum of approximately 533-535 nm and an emission maximum of around 549-556 nm, making it a suitable reporter for various applications including PCR, qPCR, and fluorescence microscopy.[2][5][6] The protocol below details the steps for conjugating HEX azide to a terminal alkyne-modified molecule with high efficiency.[2]

Experimental Protocols

This protocol is adapted for the labeling of alkyne-modified oligonucleotides or DNA with HEX azide 6-isomer.[4][7]

- 1. Preparation of Stock Solutions:
- Alkyne-Modified Oligonucleotide/DNA: Dissolve the alkyne-modified biomolecule in nuclease-free water to a desired stock concentration (e.g., 100 μM).
- HEX Azide 6-Isomer: Prepare a 10 mM stock solution in anhydrous DMSO.



- Triethylammonium Acetate (TEAA) Buffer: Prepare a 2 M solution, pH 7.0.
- Ascorbic Acid: Prepare a fresh 5 mM stock solution in nuclease-free water. Ascorbic acid solutions are prone to oxidation and should be made fresh for each experiment.[4]
- Copper(II)-TBTA Complex: Prepare a 10 mM stock solution of the Copper(II)-Tris(benzyltriazolylmethyl)amine (TBTA) complex in 55% aqueous DMSO.[4]

2. Reaction Setup:

The following steps should be performed in a pressure-tight vial.[4]

- In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, TEAA buffer, and DMSO according to the concentrations outlined in Table 1.
- Add the 10 mM HEX azide stock solution to the mixture and vortex thoroughly.[8]
- Add the freshly prepared 5 mM ascorbic acid stock solution and briefly vortex.[8]
- To prevent oxidation of the copper(I) catalyst, degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30-60 seconds.[4][7]
- Add the 10 mM Copper(II)-TBTA stock solution to the reaction mixture.[8]
- Flush the vial with the inert gas again before securely capping it.[4]
- Vortex the mixture thoroughly. If precipitation of the azide is observed, the vial can be heated to 80°C for 3 minutes and then vortexed again.[4][8]
- 3. Incubation:
- Allow the reaction to proceed at room temperature overnight.[8]
- 4. Precipitation of the Conjugate:
- For Oligonucleotides: Add a 4-fold excess volume of 3% lithium perchlorate in acetone.



- For DNA: Adjust the sodium acetate concentration to 0.3 M and then add 2.5 volumes of ethanol or 0.8 volumes of isopropanol.[4][8]
- Mix thoroughly and incubate at -20°C for at least 20 minutes.[4][8]
- Centrifuge the mixture at 10,000 rpm for 10 minutes.[4][8]
- Carefully discard the supernatant.[4][8]
- 5. Washing and Purification:
- Wash the pellet with 1 mL of acetone and centrifuge at 10,000 rpm for 10 minutes.[4][8]
- Discard the supernatant and allow the pellet to air dry.[4][8]
- The final conjugate should be purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to separate the labeled product from unreacted components.[4][7][9]

Data Presentation

Table 1: Recommended Reagent Concentrations for HEX Azide Click Chemistry

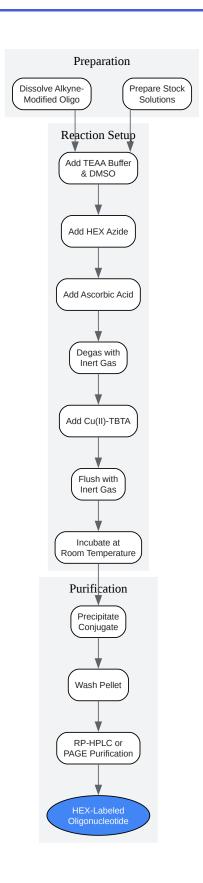
| Reagent | Stock Solution Concentration | Final Concentration in Reaction Mixture |
|------------------------------------|------------------------------|--|
| Alkyne-Modified Oligonucleotide | Varies (e.g., 100 μM) | Varies (e.g., 20 - 200 μM) |
| HEX Azide 6-Isomer | 10 mM in DMSO | 1.5 x [Oligonucleotide Concentration] |
| DMSO | - | 50% (v/v) |
| Triethylammonium Acetate (TEAA) | 2 M, pH 7.0 | 0.2 M |
| Ascorbic Acid | 5 mM in Water | 0.5 mM |
| Copper(II)-TBTA Complex | 10 mM in 55% DMSO | 0.5 mM |



Note: These concentrations are starting points and may require optimization for specific biomolecules and applications.[4]

Mandatory Visualizations

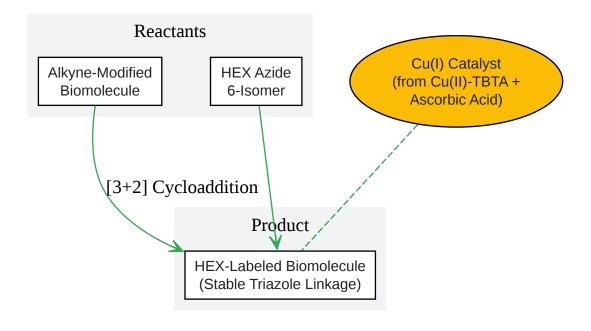




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Caption: Experimental workflow for HEX azide click chemistry.





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Caption: Chemical principle of the CuAAC reaction.

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